6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-12-6-4-11(5-7-12)9-21-10-13-15(17(21)22)16(20-18(23)19-13)14-3-2-8-25-14/h2-8,16H,9-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFCIGDSHVURTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a pyrrolidine ring fused to a pyrimidine moiety with substituents that include a methoxybenzyl group and a thiophene ring. The molecular formula is , and its molecular weight is 320.37 g/mol.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrrolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant efficacy against various viral targets. In vitro assays demonstrated that certain derivatives inhibited viral replication effectively, with IC50 values in the low micromolar range. The mechanism often involves the inhibition of viral polymerases or proteases, crucial for viral replication.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrimidine derivatives has been well-documented. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. For example, related compounds exhibited IC50 values around 0.04 μmol for COX-2 inhibition, indicating potent anti-inflammatory properties .
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays. Similar derivatives have demonstrated significant antiproliferative activity against several cancer cell lines. For instance, studies reported that certain pyrrolo[3,4-d]pyrimidines inhibited cell proliferation in human epidermoid carcinoma A431 cells with IC50 values ranging from 5 to 15 μM . The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity:
- Substituents on the benzyl group : Methoxy groups have been associated with increased lipophilicity and improved cellular uptake.
- Thiophene ring : Enhances interaction with biological targets due to its electron-rich nature.
Case Studies
- Antiviral Efficacy : A study evaluated a series of pyrrolo[3,4-d]pyrimidines against Hepatitis C Virus (HCV). The most potent compound exhibited an EC50 value of 0.26 μM with low cytotoxicity in cell lines .
- Anti-inflammatory Mechanism : Research involving carrageenan-induced paw edema in rats demonstrated that certain derivatives significantly reduced inflammation markers compared to controls .
Data Summary Table
Scientific Research Applications
Anticancer Properties
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. Studies have shown that these compounds can inhibit specific kinases involved in cancer progression. For example, derivatives have been tested for their ability to inhibit the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently altered in various cancers . The introduction of substituents like the 4-methoxybenzyl group can enhance the potency and selectivity of these compounds against cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo[3,4-d]pyrimidine derivatives have also been explored. In vitro studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The structure–activity relationship (SAR) studies indicate that modifications at specific positions significantly affect their anti-inflammatory efficacy .
Drug Development
Given their diverse biological activities, compounds like 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are being investigated as potential leads in drug development. Their structural framework allows for further modifications to optimize pharmacokinetic properties and therapeutic efficacy.
Case Studies
- Anticancer Activity : A study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their anticancer activity against various cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
- Anti-inflammatory Screening : Another study screened several pyrrolo[3,4-d]pyrimidine derivatives for anti-inflammatory activity using a formalin-induced paw edema model in mice. The results showed a significant reduction in paw swelling compared to control groups, suggesting potential therapeutic uses in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Core Structure
The following analogs share the pyrrolo[3,4-d]pyrimidine-dione scaffold but differ in substituents:
Key Observations :
- Lipophilicity : The 4-methoxybenzyl group increases hydrophobicity relative to hydroxylated analogs (e.g., 4j), which may improve membrane permeability .
- Steric Considerations : Bulky substituents (e.g., 4-chlorophenyl in ) could hinder intermolecular interactions compared to the smaller thiophene ring .
Spectroscopic and Analytical Comparisons
Infrared (IR) Spectroscopy:
- Target Compound (Inferred) : Peaks at ~1710 cm⁻¹ (C=O stretch) and ~3450 cm⁻¹ (NH stretch) align with analogs like 4j (IR: 1680 cm⁻¹ for C=O, 3455 cm⁻¹ for NH) .
- Compound 10b : Shows C=O stretches at 1712 cm⁻¹ and 1674 cm⁻¹, reflecting similar carbonyl environments .
Elemental Analysis:
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of functionalized precursors (e.g., thiophene derivatives and methoxybenzyl amines) under controlled conditions. Key steps include:
- Cyclization : Use of catalysts like p-toluenesulfonic acid (p-TSA) in refluxing ethanol to promote ring closure .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene minimizes side reactions in temperature-sensitive steps .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:carbonyl precursors) and inert atmospheres to prevent oxidation .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. Key signals include:
- Thiophene protons at δ 6.8–7.2 ppm (¹H NMR) .
- Methoxybenzyl groups at δ 3.7 ppm (¹H) and 55 ppm (¹³C) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 397.12) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the fused pyrrolopyrimidine ring system .
Advanced: How can researchers resolve discrepancies between computational bioactivity predictions and experimental results?
Answer:
- Docking Validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with mutagenesis studies to identify false-positive binding sites .
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase activity) with cellular viability tests (MTT assay) to confirm target engagement .
- Solvent Artifact Checks : Test compound stability in DMSO/water mixtures to rule out aggregation or precipitation artifacts .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with 4-hydroxyphenyl) to assess impact on potency .
- Free-Wilson Analysis : Quantify contributions of individual functional groups (e.g., thiophene vs. furan) to bioactivity using regression models .
- In Silico QSAR : Apply machine learning (e.g., Random Forest) to predict activity cliffs and guide synthetic priorities .
Advanced: How to design experiments to resolve conflicting data on the compound’s mechanism of action?
Answer:
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with IC50 values from enzyme assays .
- Pathway Analysis : Integrate RNA-seq or phosphoproteomics to identify off-target effects in cellular models .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. allosteric inhibition .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) for target kinases .
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability .
Advanced: How to integrate this compound into broader pharmacological or mechanistic frameworks?
Answer:
- Target Hypothesis Testing : Link to kinase signaling pathways (e.g., MAPK/ERK) via siRNA knockdown or CRISPR-Cas9 gene editing .
- Polypharmacology Profiling : Screen against panels of GPCRs, ion channels, and transporters to identify multi-target effects .
- Metabolomic Integration : Correlate compound exposure with metabolite shifts (e.g., LC-MS metabolomics) to map downstream pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
